molecular formula C17H18FN3O2S B2806931 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 941894-30-0

2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2806931
CAS No.: 941894-30-0
M. Wt: 347.41
InChI Key: PGTYPHGHFIPEAG-UHFFFAOYSA-N
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Description

2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an oxoacetamide moiety, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety is formed by reacting the piperazine derivative with an acyl chloride or anhydride.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine.

    Substitution: The piperazine ring and the fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiophen-2-ylmethyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
  • 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Uniqueness

2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a pharmacological agent, while the thiophen-2-ylmethyl group provides additional stability and reactivity.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-14-5-1-2-6-15(14)20-7-9-21(10-8-20)17(23)16(22)19-12-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTYPHGHFIPEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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